molecular formula C15H13ClFNO3S B2473097 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1794897-63-4

2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2473097
CAS No.: 1794897-63-4
M. Wt: 341.78
InChI Key: AGAMTEXZHKVGDA-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H13ClFNO3S and its molecular weight is 341.78. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3S/c1-9-2-5-13(22-9)15(20)21-8-14(19)18-7-10-3-4-12(17)11(16)6-10/h2-6H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAMTEXZHKVGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article details the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClFNO3SC_{15}H_{14}ClFNO_3S, with a molecular weight of approximately 341.79 g/mol. The structure features a thiophene ring, a chloro-fluorobenzyl moiety, and an oxoethyl group, contributing to its unique physicochemical properties.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in critical biological pathways. The presence of the chloro and fluorine substituents enhances lipophilicity, promoting better membrane penetration and interaction with specific biological targets.

Antitumor Activity

Studies have demonstrated that compounds similar to This compound exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 6.4 nM against MDM2, indicating potent inhibition of cell growth in cancer cell lines such as SJSA-1 .

Enzymatic Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, derivatives have shown effective inhibition against bacterial topoisomerases with IC50 values ranging from 0.0033 to 0.046 µg/mL, indicating strong antibacterial properties .

Case Studies

  • MDM2 Inhibition : A study focused on the design and synthesis of MDM2 inhibitors revealed that compounds with similar structures exhibited high binding affinity and significant cellular potency against cancer cells .
  • Antibacterial Properties : Another investigation into thiazole derivatives demonstrated that certain structural modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in our compound could yield promising results .
  • Toxicological Profile : Assessments of related compounds indicated a favorable safety profile, with low hepatotoxicity and mutagenicity observed in vitro . This suggests that This compound may also possess a manageable toxicity profile.

Data Summary

The following table summarizes the biological activity data for related compounds:

Compound NameTargetIC50 (µM)Activity TypeReference
Compound AMDM20.0064Antitumor
Compound BTopoisomerase IV0.0033 - 0.046Antibacterial
Compound CHepG2 CellsN/AToxicity Assessment

Scientific Research Applications

Target Receptors

Research indicates that compounds structurally similar to 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate may act as antagonists to the sphingosine-1-phosphate receptor (Edg-5). This receptor plays a critical role in various biological processes including cell proliferation, survival, migration, and differentiation.

Biochemical Pathways

By interacting with the sphingosine-1-phosphate receptor, this compound may influence several biochemical pathways that are crucial for cellular function. Such interactions have been linked to therapeutic effects in conditions like fibrosis, arteriosclerosis, asthma, and certain cancers.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For instance, related compounds have shown significant inhibitory effects on cancer cell lines. One study reported an IC50 value of 6.4 nM against MDM2, indicating potent inhibition of cell growth in cancer cells such as SJSA-1 .

Anti-inflammatory Effects

The compound's interaction with the sphingosine-1-phosphate receptor suggests potential applications in treating inflammatory diseases. Research has indicated that modulation of this receptor can alleviate symptoms associated with rheumatoid arthritis and systemic lupus erythematosus.

Study 1: Anticancer Properties

A recent study investigated the effects of related compounds on various cancer cell lines. The findings demonstrated that these compounds exhibited significant growth inhibition across multiple types of cancer cells, suggesting a promising avenue for developing new anticancer therapies .

Study 2: Cardiovascular Applications

Another case study focused on the cardiovascular implications of compounds targeting the sphingosine-1-phosphate receptor. The results indicated that these compounds could potentially mitigate conditions like coronary vasospasm and atherosclerosis by modulating vascular smooth muscle cell behavior .

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